Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC

Enzymology Assay Development Fluorescence

Non-validated renin substrate analogs introduce kinetic variability, undermining RAS inhibitor screening reproducibility. Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC-an angiotensinogen-derived, internally quenched fluorogenic peptide-eliminates this uncertainty. • Real-time continuous monitoring: AMC liberation (Ex/Em 380/460 nm) enables homogenous, wash-free HTS assays for renin inhibitor screening • Proven in drug discovery: validated during Aliskiren (direct renin inhibitor) development • Dual utility: also a substrate for 20S proteasome chymotrypsin-like activity • Low free-AMC background ensures high sensitivity and wide dynamic range for precise Km/Vmax determination

Molecular Formula C66H88N14O14
Molecular Weight 1301.5 g/mol
Cat. No. B8237621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC
Molecular FormulaC66H88N14O14
Molecular Weight1301.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)CCC(=O)O
InChIInChI=1S/C66H88N14O14/c1-36(2)27-47(59(87)75-48(28-37(3)4)62(90)79-57(38(5)6)64(92)78-49(31-41-17-20-44(81)21-18-41)58(86)72-42-19-22-45-39(7)29-56(85)94-53(45)33-42)74-61(89)51(32-43-34-69-35-71-43)76-60(88)50(30-40-13-9-8-10-14-40)77-63(91)52-16-12-26-80(52)65(93)46(15-11-25-70-66(67)68)73-54(82)23-24-55(83)84/h8-10,13-14,17-22,29,33-38,46-52,57,81H,11-12,15-16,23-28,30-32H2,1-7H3,(H,69,71)(H,72,86)(H,73,82)(H,74,89)(H,75,87)(H,76,88)(H,77,91)(H,78,92)(H,79,90)(H,83,84)(H4,67,68,70)/t46-,47-,48-,49-,50-,51-,52-,57-/m0/s1
InChIKeyLRWWPXPMAGIGIX-MKYNKEEJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC: Procurement Guide for Fluorogenic Renin Substrate I


Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC (Renin Substrate I) is an internally quenched fluorogenic peptide substrate from the angiotensinogen sequence . It is a core tool for studying the Renin-Angiotensin System (RAS) . Cleavage by renin at the Leu-Leu bond liberates a fluorescent 7-amino-4-methylcoumarin (AMC) moiety (Ex/Em: 380/460 nm), enabling real-time, continuous kinetic monitoring of renin activity . This product is also a substrate for the chymotrypsin-like activity of the 20S proteasome, expanding its utility in protease research .

Real-time fluorogenic substrate for continuous renin activity monitoring (Ex/Em 380/460 nm)
Internally quenched peptide from angiotensinogen sequence; cleavage releases AMC fluorescence
Also a substrate for 20S proteasome chymotrypsin-like activity, broadening protease research utility

Why Generic Substitution Fails for Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC in Renin Assays


Generic substitution fails due to the precise sequence requirements of renin. The synthetic octapeptide sequence Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC is derived from the N-terminus of the natural substrate angiotensinogen . Even minor sequence alterations can significantly impact kinetic parameters [1]. For example, substituting a histidine residue can alter the pH dependence of hydrolysis [2], and the His-Pro-Phe motif is a crucial determinant of renin substrate specificity [1]. Therefore, using a non-validated analog without confirming its kinetic profile against this established sequence can lead to unreliable or non-comparable assay data. The specific product purity and low free AMC content are also critical for assay sensitivity, which are not guaranteed with generic alternatives.

Sequence specificity His-Pro-Phe motif is critical for renin recognition; minor sequence changes may shift kinetic parameters and pH dependence.
Histidine substitution sensitivity Altering the histidine residue can modify pH-rate profiles, potentially compromising assay reproducibility with non-validated analogs.
Background and purity variability Generic alternatives may have higher or unspecified free AMC content, increasing background and reducing assay sensitivity.

Quantitative Evidence Guide: Differentiating Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC from Analogs


High Purity and Low Background Signal: Differentiating Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC

This compound differentiates itself through rigorous quality control. Product specifications ensure a purity of ≥98.0% (by HPLC) and a free AMC content of ≤0.1% [1]. This is a critical differentiator because high free AMC levels can increase background fluorescence and reduce the assay's signal-to-noise ratio and lower limit of detection. A lower free AMC content allows for more sensitive and reliable measurements of low renin activity.

Purity & Background Signal
Specification review
≥98.0% purity (HPLC)
≤0.1% free AMC
Low free AMC background supports sensitive renin activity detection.
Compared to typical vendor ≥95% with unspecified free AMC.
Enzymology Assay Development Fluorescence

Validated Kinetic Activity for Renin Assays: Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC

The kinetic parameters for this specific substrate have been validated and published. Soubrier et al. (1988) used this precise substrate (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC) to characterize recombinant human renin, confirming that the fluorescence signal generated upon hydrolysis is linear with enzyme activity [1]. This established, linear kinetic relationship provides a reliable foundation for quantitative assays, a level of validation that may not exist for a generic, uncharacterized analog.

Kinetic Validation
Class-level inference
Published linear relationship between fluorescence and renin activity (Soubrier et al.)
Target: validated linear kinetics
Comparator: uncharacterized generic substrate
Published kinetic data supports quantitative assay confidence and reduces development time.
Validated with recombinant human renin.
Enzyme Kinetics Renin Fluorogenic Substrate

Enabling Continuous, High-Throughput Screening (HTS) for Renin Inhibitors

The design of Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC as a continuous fluorogenic assay makes it uniquely suited for high-throughput screening (HTS) applications compared to endpoint or multi-step assays . Its real-time signal generation allows for the rapid kinetic analysis of renin inhibitors, a key advantage over traditional methods. The substrate has been successfully applied in the pre-clinical evaluation of renin inhibitors like Aliskiren [1], demonstrating its translational relevance for drug discovery programs.

HTS Assay Compatibility
Class-level inference
Continuous, homogeneous ‘mix-and-read’ fluorogenic format
Enables real-time kinetic monitoring without wash or quenching steps for inhibitor screening.
Used in pre-clinical evaluation of renin inhibitors such as Aliskiren.
High-Throughput Screening Drug Discovery Renin Inhibitor

Validated Research and Industrial Application Scenarios for Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC


Renin Inhibitor High-Throughput Screening (HTS)

This substrate is ideal for high-throughput screening of renin inhibitors. Its continuous, homogenous assay format enables real-time kinetic monitoring of enzyme activity in microplates without the need for washing or quenching steps [1]. This substrate was used in the development and validation of Aliskiren, a clinically approved direct renin inhibitor, demonstrating its direct applicability in drug discovery pipelines [2].

Quantitative Renin Activity and Kinetic Studies

The established linear relationship between fluorescence signal and renin activity [1] makes this substrate a robust choice for determining precise kinetic parameters (e.g., Km, Vmax) and for quantifying renin levels in various biological samples and experimental models [2]. Its defined and low free-AMC background [3] ensures high sensitivity and a wide dynamic range for these quantitative measurements.

Dual-Purpose Protease Research: Renin and 20S Proteasome

This compound is a substrate for both renin and the chymotrypsin-like activity of the 20S proteasome [1]. This dual functionality allows research groups to utilize a single, well-characterized substrate across multiple projects, streamlining procurement and reducing inventory complexity for labs working on both RAS biology and the ubiquitin-proteasome system.

Mechanistic Studies of Renin-Angiotensin System (RAS) Dysfunction

This substrate is a critical reagent for investigating the role of the renin-angiotensin system (RAS) in various pathological states. Its application has been documented in studies examining RAS dynamics in hypertension [1] and in transgenic animal models to assess the physiological impact of renin overexpression or knockout [2]. Its use provides a direct, quantitative measure of the system's rate-limiting enzymatic step.

Application
Selection Property
Validation Focus
Renin Inhibitor HTS
Homogenous fluorogenic assay format
Real-time kinetic monitoring; no wash or separation steps
Quantitative Renin Kinetics
Published linear fluorescence-activity relationship
Km, Vmax determination; sensitive detection of low renin activity
Dual-Purpose Protease Research
Substrate for renin and 20S proteasome
Cross-project applicability; inventory simplification
RAS Dysfunction Mechanistic Studies
Documented use in hypertension and transgenic RAS models
Quantification of the rate-limiting renin step in model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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